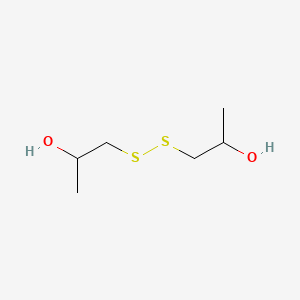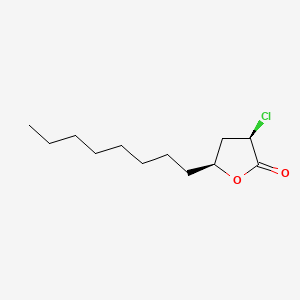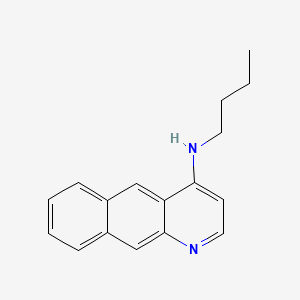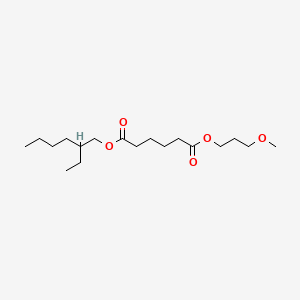
2-Ethylhexyl 3-methoxypropyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 3-methoxypropyl adipate is an organic compound with the molecular formula C18H34O5 and a molecular weight of 330.45956 g/mol . It is also known by its systematic name, Hexanedioic acid 1-(2-ethylhexyl) 6-(3-methoxypropyl) ester . This compound is primarily used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl adipate is synthesized through the esterification of adipic acid with 2-ethylhexanol and 3-methoxypropanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where adipic acid, 2-ethylhexanol, and 3-methoxypropanol are combined in the presence of an acid catalyst . The reaction mixture is heated to a specific temperature, typically around 150-200°C, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-methoxypropyl adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 3-methoxypropyl adipate has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-ethylhexyl 3-methoxypropyl adipate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it may interact with cell membranes and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl adipate: Another commonly used plasticizer with similar properties but different molecular structure.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Diisononyl adipate: A plasticizer with a branched alkyl chain, offering different flexibility and durability characteristics.
Uniqueness
2-Ethylhexyl 3-methoxypropyl adipate is unique due to its specific combination of 2-ethylhexyl and 3-methoxypropyl groups, which provide a balance of flexibility, durability, and compatibility with various polymers . This makes it particularly suitable for applications requiring high-performance plasticizers.
Properties
CAS No. |
85670-21-9 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
6-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) hexanedioate |
InChI |
InChI=1S/C18H34O5/c1-4-6-10-16(5-2)15-23-18(20)12-8-7-11-17(19)22-14-9-13-21-3/h16H,4-15H2,1-3H3 |
InChI Key |
HDPFFQNSADQKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








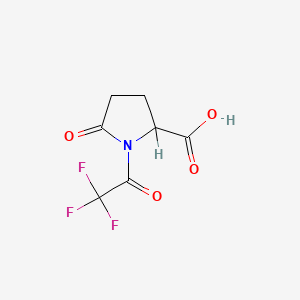
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
